8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester 8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18679356
InChI: InChI=1S/C15H15BrO5/c1-18-11-6-8(15(17)21-4)5-9-10(16)7-12(19-2)14(20-3)13(9)11/h5-7H,1-4H3
SMILES:
Molecular Formula: C15H15BrO5
Molecular Weight: 355.18 g/mol

8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester

CAS No.:

Cat. No.: VC18679356

Molecular Formula: C15H15BrO5

Molecular Weight: 355.18 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester -

Specification

Molecular Formula C15H15BrO5
Molecular Weight 355.18 g/mol
IUPAC Name methyl 8-bromo-4,5,6-trimethoxynaphthalene-2-carboxylate
Standard InChI InChI=1S/C15H15BrO5/c1-18-11-6-8(15(17)21-4)5-9-10(16)7-12(19-2)14(20-3)13(9)11/h5-7H,1-4H3
Standard InChI Key QPEJEAJPJGLARX-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC2=C(C=C(C(=C12)OC)OC)Br)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The naphthalene ring system in 8-bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester is substituted at positions 4, 5, 6, and 8. The bromine atom at position 8 introduces steric and electronic effects, while the three methoxy groups at positions 4, 5, and 6 enhance the compound’s solubility in polar solvents. The methyl ester group at the carboxylic acid position further modulates lipophilicity, influencing its pharmacokinetic behavior.

PropertyValue
Molecular FormulaC15H15BrO5\text{C}_{15}\text{H}_{15}\text{BrO}_5
Molecular Weight355.18 g/mol
Key Substituents8-Br; 4,5,6-OCH3_3; COOCH3_3
Predicted log P~2.5 (estimated)

Synthesis and Industrial Optimization

Synthetic Pathways

The synthesis of 8-bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester typically involves sequential functionalization of the naphthalene ring. A common route begins with the bromination of 4,5,6-trimethoxy-2-naphthalenecarboxylic acid, followed by esterification with methanol under acidic conditions. Alternative methods may employ protective group strategies to direct substituent placement.

Key Steps:

  • Bromination: Electrophilic aromatic substitution at position 8 using bromine in the presence of a Lewis acid catalyst.

  • Esterification: Reaction of the carboxylic acid with methanol and sulfuric acid to form the methyl ester.

Industrial-Scale Production

Industrial processes prioritize yield and purity through optimized reaction conditions. Catalysts such as FeBr3\text{FeBr}_3 enhance bromination efficiency, while continuous-flow systems minimize byproduct formation during esterification. Purification is achieved via recrystallization or column chromatography, yielding >95% purity for pharmaceutical applications.

Applications in Organic Synthesis

Building Block for Complex Molecules

The compound serves as a precursor in synthesizing polycyclic aromatic hydrocarbons (PAHs) and heterocycles. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group can be hydrolyzed to carboxylic acids for further derivatization.

Material Science Applications

Incorporation into organic semiconductors is being explored due to the naphthalene core’s electron-transport properties. Methoxy groups may tune bandgap energies, making the compound a candidate for organic light-emitting diodes (OLEDs).

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

Comparative studies with analogs reveal that substituent positioning significantly impacts reactivity. For example, replacing methoxy groups with isopropoxy or phenylmethoxy groups alters steric hindrance and electronic effects, as seen in 2-naphthalenecarboxylic acid derivatives.

Compound NameKey SubstituentsReactivity Profile
8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester8-Br; 4,5,6-OCH3_3; COOCH3_3High solubility, moderate reactivity
8-Bromo-4-hydroxy-5-isopropoxy analog8-Br; 4-OH; 5-OCH(CH3_3)2_2Reduced solubility, enhanced steric effects
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-4,5,7-OCH3_3; COOCH3_3Altered regioselectivity in reactions

Pharmacokinetic Comparisons

Analogous compounds with ethyl esters or hydroxyl groups exhibit varied metabolic stability. The methyl ester in the subject compound prolongs half-life compared to ethyl esters, as demonstrated in pharmacokinetic studies.

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